Cellular PIM1 Inhibitory Potency: Benchmarking Against Advanced Clinical Leads
2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol inhibits human PIM1 kinase in a cellular context with an EC50 of 70 nM, as measured by reduction of BAD phosphorylation at Ser112 in H1299 cells [1]. While this potency is lower than that of advanced clinical-stage pan-PIM inhibitors such as AZD1208 (PIM1 IC50 = 0.4 nM in enzymatic assay) and SGI-1776 (PIM1 IC50 = 7 nM in enzymatic assay) , the compound's modest cellular activity, combined with its distinct physicochemical profile, positions it as a valuable tool compound for probing PIM1 biology at sub-micromolar concentrations without the potent off-target effects associated with more advanced leads.
| Evidence Dimension | Cellular PIM1 Inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 70 nM |
| Comparator Or Baseline | AZD1208: IC50 = 0.4 nM (enzymatic); SGI-1776: IC50 = 7 nM (enzymatic) |
| Quantified Difference | Target compound is 175-fold less potent than AZD1208 and 10-fold less potent than SGI-1776 in enzymatic assays; cellular EC50 is 70 nM. |
| Conditions | Inhibition of PIM1 in H1299 cells assessed as inhibition of BAD phosphorylation at Ser112; serum-free conditions; 4-hour incubation; ELISA readout [1]. |
Why This Matters
Provides a defined cellular activity window (EC50 = 70 nM) for target engagement studies where potent inhibition (sub-nM) would obscure mechanistic investigation or cause excessive cytotoxicity.
- [1] BindingDB. (2012). BDBM50364777 (CHEMBL1952142): 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol. BindingDB Entry. View Source
